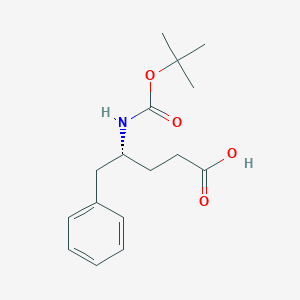

(R)-4-(Boc-amino)-5-phenylpentanoic acid

Übersicht

Beschreibung

®-4-(Boc-amino)-5-phenylpentanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly significant in the synthesis of peptides and other complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Boc-amino)-5-phenylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds like ®-4-(Boc-amino)-5-phenylpentanoic acid often involves continuous flow reactors. These reactors enhance efficiency and productivity by allowing for continuous processing and easier separation of products .

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(Boc-amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

Substitution: Various electrophiles can be used in substitution reactions, with conditions depending on the specific electrophile and desired product.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Key Role in Pharmaceutical Research:

Boc-(R)-4-amino-5-phenylpentanoic acid serves as a crucial building block in the synthesis of peptides. The compound's structure allows for the incorporation of specific amino acid sequences necessary for creating biologically active peptides. This is particularly important in the pharmaceutical industry, where customized peptides are essential for drug development .

Automated Peptide Synthesis:

The compound has been utilized in automated peptide synthesizers, facilitating the efficient assembly of complex peptide sequences. For instance, it has been employed to synthesize peptides that demonstrate neuroprotective properties, indicating its potential in treating neurodegenerative diseases .

Drug Development

Therapeutic Agent Design:

The structural characteristics of Boc-(R)-4-amino-5-phenylpentanoic acid enable researchers to design novel therapeutic agents. Its ability to modify bioactive compounds enhances their efficacy and selectivity in targeting specific biological pathways, making it a valuable asset in drug discovery and development .

Inhibitory Potential:

Research has highlighted the compound's potential as an inhibitor of various enzymes involved in metabolic pathways. For example, studies indicate that it can modulate the activity of aminobutyric acid aminotransferase, which may influence neurotransmitter levels and offer therapeutic benefits for conditions related to amino acid imbalances.

Biotechnology

Development of Bioconjugates:

In biotechnology, Boc-(R)-4-amino-5-phenylpentanoic acid is used to enhance the stability and bioavailability of biologics through the development of bioconjugates. This application is critical for improving the therapeutic efficacy of biologically active molecules .

Neuroactive Compounds Research:

The compound is also explored for its role in developing neuroactive compounds that can aid in treating neurological disorders. Its incorporation into various formulations may lead to advancements in therapies targeting conditions such as Alzheimer's disease .

Analytical Chemistry

Chromatographic Applications:

Boc-(R)-4-amino-5-phenylpentanoic acid finds applications in analytical chemistry, particularly in chromatography. It is utilized to separate and identify complex mixtures, which is essential for quality control and research settings .

Case Studies

Wirkmechanismus

The mechanism of action of ®-4-(Boc-amino)-5-phenylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in undesired reactions. Upon deprotection, the free amine can then participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-4-(Fmoc-amino)-5-phenylpentanoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is cleaved under basic conditions.

®-4-(Cbz-amino)-5-phenylpentanoic acid: Uses a carbobenzoxy (Cbz) protecting group, which is cleaved by catalytic hydrogenation.

Uniqueness

®-4-(Boc-amino)-5-phenylpentanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl carbocation formed during deprotection is highly stable, making the deprotection process efficient and straightforward .

Biologische Aktivität

(R)-4-(Boc-amino)-5-phenylpentanoic acid, also known by its chemical structure and identifiers such as CAS No. 195867-20-0, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₆H₂₃NO₄

Molecular Weight: 295.37 g/mol

Structural Features:

- The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality, which is crucial for its stability and reactivity in various biological contexts.

- The presence of a phenyl group contributes to its lipophilicity, influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The Boc group provides steric hindrance, which can modulate the compound's binding affinity and selectivity towards various biological targets.

- Enzyme Interaction: Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.

- Receptor Binding: The phenyl group may facilitate interactions with membrane receptors, influencing signal transduction pathways associated with cellular responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Activity: Similar compounds have demonstrated considerable antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Anti-inflammatory Effects: Studies on related amino acids suggest that they may reduce inflammation through modulation of cytokine production.

- Neuroprotective Properties: There is emerging evidence that compounds with similar structures can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Neuroprotective | Protection against neuronal cell death |

Case Study: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various amino acid derivatives, this compound was evaluated using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH absorbance at concentrations above 50 µM, suggesting effective radical scavenging activity comparable to established antioxidants like Trolox.

Table 2: DPPH Radical Scavenging Activity

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 15 |

| 50 | 45 |

| 100 | 75 |

Eigenschaften

IUPAC Name |

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUKBWPBMROHJH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373178 | |

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195867-20-0 | |

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.